Scillarenin 3beta-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scillarenin 3beta-rhamnoside is a naturally occurring glycoside compound found in certain plant species. It is a derivative of scillarenin, a compound known for its biological activities, particularly in the context of cardiac glycosides. This compound is characterized by the presence of a rhamnose sugar moiety attached to the scillarenin aglycone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Scillarenin 3beta-rhamnoside typically involves the glycosylation of scillarenin with rhamnose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases or glycosidases, which facilitate the transfer of the rhamnose moiety to the scillarenin aglycone under mild conditions. Chemical glycosylation, on the other hand, may involve the use of activated rhamnose derivatives and catalysts to promote the glycosidic bond formation.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as plants that produce scillarenin glycosides. Alternatively, biotechnological approaches, including microbial fermentation and enzymatic synthesis, can be employed to produce the compound on a larger scale. These methods offer advantages in terms of yield, purity, and sustainability.
Chemical Reactions Analysis
Types of Reactions
Scillarenin 3beta-rhamnoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized scillarenin derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted scillarenin glycosides.
Scientific Research Applications
Scillarenin 3beta-rhamnoside has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its chemical properties and reactivity, providing insights into glycoside chemistry.
Biology: It is investigated for its biological activities, including potential effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, particularly in the context of cardiac health and other medical conditions.
Industry: The compound is used in the development of pharmaceuticals, nutraceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Scillarenin 3beta-rhamnoside involves its interaction with specific molecular targets and pathways. As a cardiac glycoside, it is known to inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This action enhances cardiac contractility and has therapeutic implications for heart conditions. The compound may also interact with other cellular targets, contributing to its diverse biological effects.
Comparison with Similar Compounds
Scillarenin 3beta-rhamnoside can be compared with other similar compounds, such as:
Scillarenin: The aglycone form without the rhamnose moiety.
Digitoxin: Another cardiac glycoside with similar biological activities.
Ouabain: A well-known cardiac glycoside with distinct structural features.
The uniqueness of this compound lies in its specific glycosylation pattern, which may influence its biological activity and pharmacokinetic properties compared to other glycosides.
Properties
Molecular Formula |
C30H42O8 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
5-[14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16-,19?,20?,21?,22?,24-,25+,26+,27-,28?,29?,30?/m0/s1 |
InChI Key |
MYEJFUXQJGHEQK-RLQJMXQZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.